molecular formula C8H9FN2O3 B1582304 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-furanyl)-, (R)- CAS No. 37076-68-9

2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-furanyl)-, (R)-

Cat. No. B1582304
Key on ui cas rn: 37076-68-9
M. Wt: 200.17 g/mol
InChI Key: WFWLQNSHRPWKFK-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04256885

Procedure details

In 50 ml of pyridine were dissolved 2.5 g of 5-fluorouracil and 0.35 g of anhydrous aluminum chloride. To this solution were added 2.3 ml of 2,3-dihydrofuran and the mixture was reacted at 120° C. for 6 hours. A part of the reaction liquid was extracted and subjected to thin layer chromatography to observe the state of proceeding of the reaction whereby the composition of the product was 70% of the end product, 10% of by-products and less than 1% of unreacted 5-fluorouracil. The pyridine was distilled off from the reaction liquid and the residue was shaken with 50 ml of chloroform and a small amount of water and the mixture was separated. The chloroform layer was dried and the chloroform was distilled off. The precipitated crystals were collected by filtration, washed with ether and dried to obtain 2.9 g of 1-(2-tetrahydrofuryl)-5-fluorouracil in a yield of 75.4%, which had a melting point of 167°-168° C.
Quantity
2.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
end product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
by-products
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.5 g
Type
reactant
Reaction Step Five
Quantity
0.35 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3](=[O:9])[NH:4][C:5](=[O:8])[NH:6][CH:7]=1.[Cl-].[Al+3].[Cl-].[Cl-].[O:14]1[CH:18]=[CH:17][CH2:16][CH2:15]1>N1C=CC=CC=1>[O:14]1[CH2:18][CH2:17][CH2:16][CH:15]1[N:6]1[CH:7]=[C:2]([F:1])[C:3](=[O:9])[NH:4][C:5]1=[O:8] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
2.3 mL
Type
reactant
Smiles
O1CCC=C1
Step Two
Name
end product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
by-products
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C(NC(NC1)=O)=O
Step Five
Name
Quantity
2.5 g
Type
reactant
Smiles
FC=1C(NC(NC1)=O)=O
Name
Quantity
0.35 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
the residue was shaken with 50 ml of chloroform
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted at 120° C. for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
A part of the reaction liquid
EXTRACTION
Type
EXTRACTION
Details
was extracted
CUSTOM
Type
CUSTOM
Details
the state of proceeding of the reaction whereby the composition of the product
DISTILLATION
Type
DISTILLATION
Details
The pyridine was distilled off from the reaction liquid
CUSTOM
Type
CUSTOM
Details
a small amount of water and the mixture was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried
DISTILLATION
Type
DISTILLATION
Details
the chloroform was distilled off
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
O1C(CCC1)N1C(=O)NC(=O)C(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04256885

Procedure details

In 50 ml of pyridine were dissolved 2.5 g of 5-fluorouracil and 0.35 g of anhydrous aluminum chloride. To this solution were added 2.3 ml of 2,3-dihydrofuran and the mixture was reacted at 120° C. for 6 hours. A part of the reaction liquid was extracted and subjected to thin layer chromatography to observe the state of proceeding of the reaction whereby the composition of the product was 70% of the end product, 10% of by-products and less than 1% of unreacted 5-fluorouracil. The pyridine was distilled off from the reaction liquid and the residue was shaken with 50 ml of chloroform and a small amount of water and the mixture was separated. The chloroform layer was dried and the chloroform was distilled off. The precipitated crystals were collected by filtration, washed with ether and dried to obtain 2.9 g of 1-(2-tetrahydrofuryl)-5-fluorouracil in a yield of 75.4%, which had a melting point of 167°-168° C.
Quantity
2.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
end product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
by-products
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.5 g
Type
reactant
Reaction Step Five
Quantity
0.35 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3](=[O:9])[NH:4][C:5](=[O:8])[NH:6][CH:7]=1.[Cl-].[Al+3].[Cl-].[Cl-].[O:14]1[CH:18]=[CH:17][CH2:16][CH2:15]1>N1C=CC=CC=1>[O:14]1[CH2:18][CH2:17][CH2:16][CH:15]1[N:6]1[CH:7]=[C:2]([F:1])[C:3](=[O:9])[NH:4][C:5]1=[O:8] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
2.3 mL
Type
reactant
Smiles
O1CCC=C1
Step Two
Name
end product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
by-products
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C(NC(NC1)=O)=O
Step Five
Name
Quantity
2.5 g
Type
reactant
Smiles
FC=1C(NC(NC1)=O)=O
Name
Quantity
0.35 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
the residue was shaken with 50 ml of chloroform
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted at 120° C. for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
A part of the reaction liquid
EXTRACTION
Type
EXTRACTION
Details
was extracted
CUSTOM
Type
CUSTOM
Details
the state of proceeding of the reaction whereby the composition of the product
DISTILLATION
Type
DISTILLATION
Details
The pyridine was distilled off from the reaction liquid
CUSTOM
Type
CUSTOM
Details
a small amount of water and the mixture was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried
DISTILLATION
Type
DISTILLATION
Details
the chloroform was distilled off
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
O1C(CCC1)N1C(=O)NC(=O)C(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04256885

Procedure details

In 50 ml of pyridine were dissolved 2.5 g of 5-fluorouracil and 0.35 g of anhydrous aluminum chloride. To this solution were added 2.3 ml of 2,3-dihydrofuran and the mixture was reacted at 120° C. for 6 hours. A part of the reaction liquid was extracted and subjected to thin layer chromatography to observe the state of proceeding of the reaction whereby the composition of the product was 70% of the end product, 10% of by-products and less than 1% of unreacted 5-fluorouracil. The pyridine was distilled off from the reaction liquid and the residue was shaken with 50 ml of chloroform and a small amount of water and the mixture was separated. The chloroform layer was dried and the chloroform was distilled off. The precipitated crystals were collected by filtration, washed with ether and dried to obtain 2.9 g of 1-(2-tetrahydrofuryl)-5-fluorouracil in a yield of 75.4%, which had a melting point of 167°-168° C.
Quantity
2.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
end product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
by-products
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.5 g
Type
reactant
Reaction Step Five
Quantity
0.35 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3](=[O:9])[NH:4][C:5](=[O:8])[NH:6][CH:7]=1.[Cl-].[Al+3].[Cl-].[Cl-].[O:14]1[CH:18]=[CH:17][CH2:16][CH2:15]1>N1C=CC=CC=1>[O:14]1[CH2:18][CH2:17][CH2:16][CH:15]1[N:6]1[CH:7]=[C:2]([F:1])[C:3](=[O:9])[NH:4][C:5]1=[O:8] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
2.3 mL
Type
reactant
Smiles
O1CCC=C1
Step Two
Name
end product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
by-products
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C(NC(NC1)=O)=O
Step Five
Name
Quantity
2.5 g
Type
reactant
Smiles
FC=1C(NC(NC1)=O)=O
Name
Quantity
0.35 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
the residue was shaken with 50 ml of chloroform
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted at 120° C. for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
A part of the reaction liquid
EXTRACTION
Type
EXTRACTION
Details
was extracted
CUSTOM
Type
CUSTOM
Details
the state of proceeding of the reaction whereby the composition of the product
DISTILLATION
Type
DISTILLATION
Details
The pyridine was distilled off from the reaction liquid
CUSTOM
Type
CUSTOM
Details
a small amount of water and the mixture was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried
DISTILLATION
Type
DISTILLATION
Details
the chloroform was distilled off
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
O1C(CCC1)N1C(=O)NC(=O)C(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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